

Spectroscopic Profile of 4-Iodo-2-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodo-2-methoxypyridine

Cat. No.: B1316693

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Iodo-2-methoxypyridine**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **4-Iodo-2-methoxypyridine**.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|------------------------|---------------|--------------------------|-------------|-------------------|
| 7.79 | Doublet (d) | 5.6 | 1H | H-6 |
| 7.12-7.16 | Multiplet (m) | - | 2H | H-3, H-5 |
| 3.86 | Singlet (s) | - | 3H | -OCH ₃ |

Solvent: CDCl₃, Frequency: 400 MHz^[1]

Table 2: ^{13}C NMR Spectroscopic Data

Experimental ^{13}C NMR data for **4-Iodo-2-methoxypyridine** is not readily available in the surveyed literature. However, based on known substituent effects on the pyridine ring, estimated chemical shifts are provided below. These values are for reference only and should be confirmed by experimental data.

| Chemical Shift (δ) ppm (Estimated) | Assignment |
|---|-------------------|
| ~164 | C-2 |
| ~152 | C-6 |
| ~125 | C-5 |
| ~115 | C-3 |
| ~95 | C-4 |
| ~54 | -OCH ₃ |

Table 3: Infrared (IR) Spectroscopy Data

A full experimental IR spectrum for **4-Iodo-2-methoxypyridine** is not available in the reviewed literature. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm ⁻¹) (Expected) | Vibration |
|---|--|
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methyl) |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1250-1200 | C-O-C asymmetric stretch |
| 1050-1000 | C-O-C symmetric stretch |
| Below 600 | C-I stretch |

Table 4: Mass Spectrometry (MS) Data

Experimental mass spectrometry data obtained through electron ionization (EI) is not available. The following table presents predicted m/z values for various adducts of **4-Iodo-2-methoxypyridine**.

| Adduct | Predicted m/z |
|-----------------------------------|-----------------|
| [M] ⁺ | 234.94887 |
| [M+H] ⁺ | 235.95670 |
| [M+Na] ⁺ | 257.93864 |
| [M+K] ⁺ | 273.91258 |
| [M+NH ₄] ⁺ | 252.98324 |

Experimental Protocols

Detailed methodologies for the acquisition of the cited and expected spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **4-Iodo-2-methoxypyridine** (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition:
 - ¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. A standard one-pulse sequence is used with a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
 - ¹³C NMR: The spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) may be

necessary for quaternary carbons. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ^{13}C isotope.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As **4-Iodo-2-methoxypyridine** is a solid at room temperature, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:**
 - A background spectrum of the empty, clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.
 - The sample is then placed on the crystal, and firm contact is ensured using a pressure clamp.
 - The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} . The typical spectral range is $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

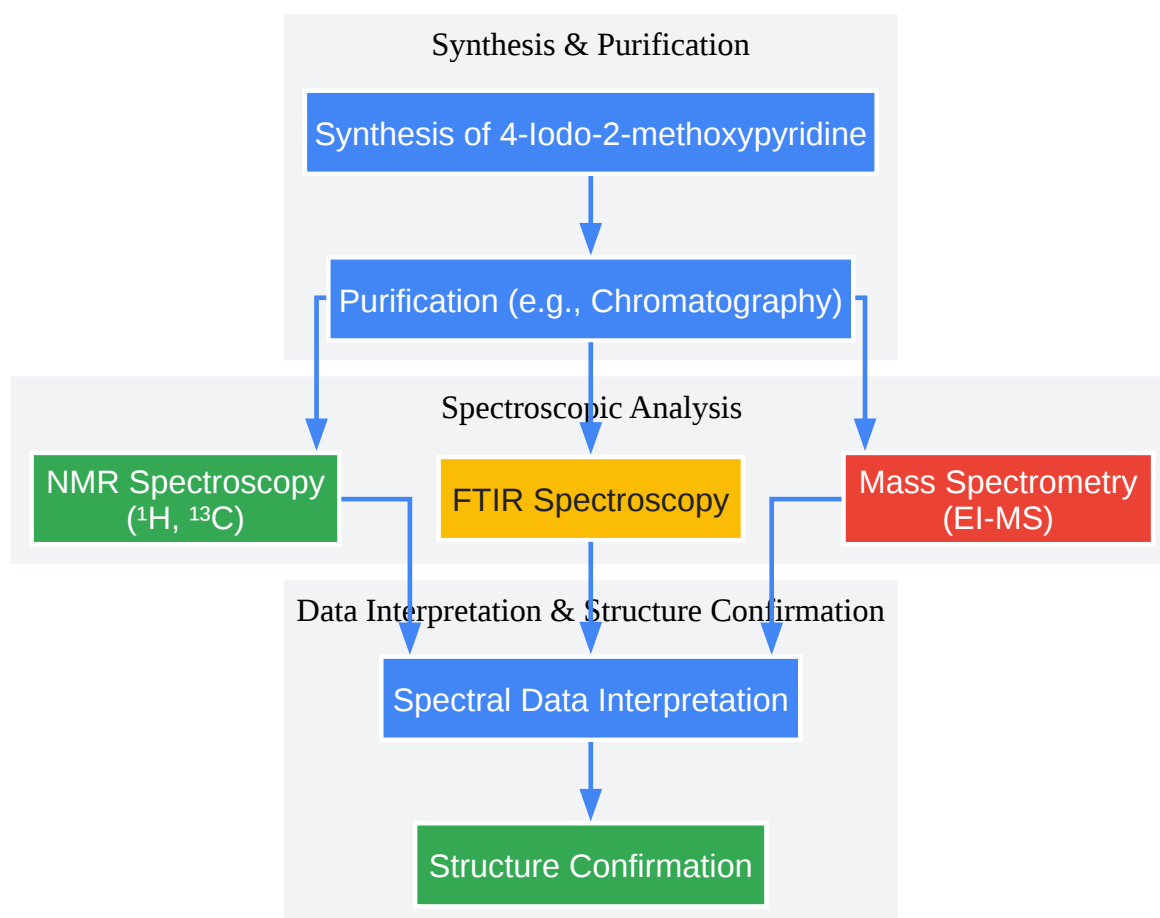
- **Sample Introduction:** A small amount of the **4-Iodo-2-methoxypyridine** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating under high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

- **Mass Analysis:** The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic compound like **4-Iodo-2-methoxypyridine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

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References

- 1. 4-IODO-2-METHOXYPYRIDINE | 98197-72-9 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Iodo-2-methoxypyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316693#spectroscopic-data-for-4-iodo-2-methoxypyridine]

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